An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexadecene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Hexadecene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecene (B165127), an alpha-olefin with the chemical formula C₁₆H₃₂, is a long-chain hydrocarbon that serves as a versatile building block in various chemical syntheses.[1][2] Also known as cetene, it is a colorless liquid at room temperature and is characterized by a terminal double bond, which is the site of its chemical reactivity.[1][2] This property makes it a valuable intermediate in the production of surfactants, lubricants, plasticizers, and polymers.[2][3][4] In the context of drug development and research, its long alkyl chain and reactive center are utilized in the synthesis of novel organic molecules and in the functionalization of surfaces for biomedical applications. This guide provides a comprehensive overview of the core physical and chemical properties of 1-hexadecene, detailed experimental protocols for their determination, and visualizations of key chemical pathways.
Physical Properties of 1-Hexadecene
The physical characteristics of 1-hexadecene are fundamental to its handling, application, and purification. These properties are summarized in the tables below.
General and Molar Properties
| Property | Value |
| Chemical Formula | C₁₆H₃₂ |
| Molar Mass | 224.43 g/mol [1][5] |
| Appearance | Colorless liquid[1] |
| Odor | Mild hydrocarbon odor[6] |
Thermal and Density Properties
| Property | Value | Conditions |
| Boiling Point | 284 - 285 °C[1][7] | @ 760 mmHg |
| Melting Point | 4 - 5 °C[1][7] | @ 760 mmHg |
| Density | 0.7811 g/cm³[8] | @ 20 °C/4 °C |
| 0.783 g/mL[5] | @ 25 °C | |
| Flash Point | 132 °C[1] | Closed cup |
| Autoignition Temperature | 240 °C[1] |
Optical and Solubility Properties
| Property | Value | Conditions |
| Refractive Index | 1.4412[8] | @ 20 °C |
| Solubility in Water | 0.001232 mg/L (estimated)[7] | @ 25 °C |
| Solubility in Solvents | Soluble in alcohol, ether, petroleum ether, and coal-tar solvents.[8] |
Chemical Properties and Reactivity
The chemical behavior of 1-hexadecene is dominated by the reactivity of its terminal double bond. As an alkene, it readily undergoes addition reactions and polymerization.
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Stability : 1-Hexadecene is stable under normal storage and handling conditions.[9][10]
-
Reactivity : The high reactivity of the double bond means that exposure to air can lead to oxidation.[1][2] It can undergo violent reactions with strong oxidizing agents.[11]
-
Polymerization : 1-Hexadecene can be polymerized, often using Ziegler-Natta catalysts, to produce poly(1-hexadecene). It is also used as a comonomer with ethylene (B1197577) to produce low-density polyethylene (B3416737) with enhanced properties.[2][4]
-
Addition Reactions : The double bond allows for a variety of addition reactions, including hydrogenation, halogenation, and hydrohalogenation.
-
Epoxidation : In biological systems, 1-hexadecene can be metabolized to 1,2-epoxyhexadecane (B1204884) by cytochrome P450 enzymes.[8] This is a common detoxification pathway for xenobiotics.
-
Hydrosilylation : 1-Hexadecene is used to functionalize hydrogen-terminated silicon surfaces, forming a self-assembled monolayer. This is a key technique in surface science and materials engineering.[1]
Experimental Protocols
The following are detailed methodologies for determining the key physical properties of 1-hexadecene.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
-
Apparatus : Thiele tube or a beaker for oil bath, thermometer, small test tube, a capillary tube sealed at one end, heating source (e.g., hot plate or Bunsen burner), and mineral oil.
-
Procedure :
-
A small amount of 1-hexadecene is placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer and immersed in the oil bath.
-
The oil bath is heated slowly and evenly.
-
As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]
-
Determination of Melting Point
As 1-hexadecene has a melting point above 0 °C, this procedure can be used to determine its freezing/melting point.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup, capillary tubes, and a thermometer.
-
Procedure :
-
A small amount of solidified 1-hexadecene is introduced into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[13][14] For a pure compound, this range should be narrow.
-
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements.
-
Apparatus : Pycnometer, analytical balance, and a temperature-controlled water bath.
-
Procedure :
-
The empty, clean, and dry pycnometer is accurately weighed (m₁).
-
The pycnometer is filled with distilled water and placed in the water bath at a constant temperature (e.g., 20 °C) until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is reweighed (m₂). The mass of the water is m₂ - m₁.
-
The pycnometer is emptied, dried, and filled with 1-hexadecene.
-
The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted.
-
The pycnometer filled with 1-hexadecene is weighed (m₃). The mass of the 1-hexadecene is m₃ - m₁.
-
The density of 1-hexadecene is calculated using the formula: Density = (mass of 1-hexadecene / mass of water) * density of water at the measurement temperature.[15][16][17]
-
Determination of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through the substance.
-
Apparatus : Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium lamp).
-
Procedure :
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.
-
A few drops of 1-hexadecene are placed on the surface of the lower prism.
-
The prisms are closed and the temperature is allowed to stabilize by circulating water from the constant temperature bath.
-
The light source is positioned, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs in the eyepiece.
-
The refractive index is read directly from the instrument's scale.[4][11][18]
-
Visualizations of Chemical Pathways and Workflows
Metabolism of 1-Hexadecene via Cytochrome P450
The following diagram illustrates the enzymatic epoxidation of 1-hexadecene, a key metabolic pathway.
Caption: Metabolic epoxidation of 1-hexadecene by Cytochrome P450.
Experimental Workflow for Surface Functionalization
This diagram outlines the process of forming a self-assembled monolayer of 1-hexadecene on a silicon surface.
Caption: Workflow for forming a 1-hexadecene monolayer on silicon.
Polymerization of 1-Hexadecene via Ziegler-Natta Catalysis
The following diagram illustrates the general mechanism for the polymerization of an alpha-olefin like 1-hexadecene using a Ziegler-Natta catalyst.
Caption: Mechanism of 1-hexadecene polymerization with a Ziegler-Natta catalyst.
References
- 1. Mechanism for the stereospecific polymerization of olefins by Ziegler–Natta catalysts - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. byjus.com [byjus.com]
- 3. Ziegler-Natta catalysis I. Mechanism of polymerization of α-olefins with Ziegler-Natta catalysts | Semantic Scholar [semanticscholar.org]
- 4. davjalandhar.com [davjalandhar.com]
- 5. matestlabs.com [matestlabs.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. fluidlife.com [fluidlife.com]
- 8. store.astm.org [store.astm.org]
- 9. nazhco.com [nazhco.com]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.ucalgary.ca [chem.ucalgary.ca]
- 14. pennwest.edu [pennwest.edu]
- 15. fpharm.uniba.sk [fpharm.uniba.sk]
- 16. scientificlabs.co.uk [scientificlabs.co.uk]
- 17. fpharm.uniba.sk [fpharm.uniba.sk]
- 18. scribd.com [scribd.com]
